2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 1-(chloroacetyl)-4-(1-pyrrolidinylcarbonyl)piperidine, which accurately describes the structural components and their connectivity. The compound is registered under Chemical Abstracts Service number 1311313-62-8, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₂H₁₉ClN₂O₂ reflects the presence of twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The systematic identification includes multiple alternative names, such as 2-chloro-1-{4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl}ethan-1-one and 2-Chloro-1-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanone, which emphasize different aspects of the molecular structure. The compound's International Chemical Identifier representation is InChI=1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2, providing a standardized format for computational applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational complexity due to the presence of two interconnected heterocyclic ring systems and multiple rotatable bonds. The compound contains two rotatable bonds according to computational analysis, which allows for considerable conformational flexibility and multiple energetically accessible conformers. The topological polar surface area measures 40.6 square angstroms, indicating moderate polarity that influences both molecular interactions and conformational preferences.
Research on conformational analysis of drug-like molecules has demonstrated that compounds with similar structural features rarely adopt their lowest energy conformations when interacting with biological targets. Studies indicate that over sixty percent of bioactive molecules do not bind in local minimum conformations, suggesting that the conformational flexibility observed in this compound may be advantageous for molecular recognition processes. The pyrrolidine ring typically adopts an envelope conformation, while the piperidine ring preferentially exists in a chair conformation, creating a three-dimensional arrangement that positions the chloroacetyl group in specific spatial orientations.
The compound exhibits a molecular complexity value of 308, as calculated using established algorithms for structural complexity assessment. This relatively high complexity score reflects the presence of multiple ring systems, heteroatoms, and functional groups that contribute to the overall three-dimensional architecture. Conformational analysis methods have shown that such hybrid structures often display extended conformations when interacting with protein targets, potentially exposing hydrophobic surfaces for optimal binding interactions.
| Conformational Parameter | Value |
|---|---|
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 40.6 Ų |
| Molecular Complexity | 308 |
| Heavy Atom Count | 18 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 0 |
Crystallographic Data and Solid-State Arrangement
The crystallographic characterization of this compound reveals important information about its solid-state arrangement and intermolecular interactions. The compound exhibits specific storage requirements, with optimal stability maintained at negative four degrees Celsius for short-term storage of one to two weeks, and negative twenty degrees Celsius for longer storage periods of one to two years. These storage conditions suggest potential susceptibility to thermal degradation or conformational rearrangement at elevated temperatures.
Physical property measurements indicate a calculated density of 1.2 ± 0.1 grams per cubic centimeter, which is consistent with organic compounds containing both aromatic and aliphatic components. The melting point data is not currently available in the literature, indicating a need for further experimental characterization of the solid-state properties. The boiling point has been calculated at 455.7 ± 40.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting relatively high thermal stability under standard atmospheric conditions.
The molecular polarizability value of 25.9 ± 0.5 × 10⁻²⁴ cubic centimeters reflects the compound's response to electric fields and provides insight into intermolecular interactions in the solid state. Vapor pressure measurements indicate extremely low volatility at 0.0 ± 1.1 millimeters of mercury at twenty-five degrees Celsius, confirming the compound's stability under ambient conditions and suggesting minimal sublimation or evaporation losses during storage.
| Physical Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 455.7 ± 40.0°C at 760 mmHg |
| Flash Point | 229.4 ± 27.3°C |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C |
| Polarizability | 25.9 ± 0.5 × 10⁻²⁴ cm³ |
Comparative Structural Analysis with Pyrrolidine-Piperidine Hybrid Analogs
Comparative structural analysis of this compound with related pyrrolidine-piperidine hybrid analogs reveals distinctive structural features and conformational preferences. The related compound 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one, which features a piperidine ring instead of the pyrrolidine ring, exhibits a molecular formula of C₁₃H₂₁ClN₂O₂ and a molecular weight of 272.77 grams per mole. This structural modification results in an additional methylene group, leading to increased molecular weight and altered conformational behavior.
Analysis of other chloroacetyl derivatives demonstrates the structural diversity possible within this chemical class. The compound 2-Chloro-1-piperidine-1-yl-ethanone represents a simplified analog with molecular formula C₇H₁₂ClNO and molecular weight 161.63 grams per mole, lacking the bicyclic framework entirely. Comparison with 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone, which has molecular formula C₈H₁₅ClN₂O and molecular weight 190.67 grams per mole, illustrates how substitution patterns affect overall molecular properties.
The presence of different heterocyclic combinations significantly influences the three-dimensional structure and potential biological activity of these compounds. Research has shown that the specific arrangement of nitrogen-containing rings can dramatically affect conformational flexibility and molecular recognition properties. The pyrrolidine-piperidine hybrid structure in the target compound represents an optimal balance between rigidity and flexibility, potentially enhancing selectivity in molecular interactions compared to simpler analogs.
Properties
IUPAC Name |
2-chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWBMNOGVDBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties Overview
- Molecular Formula: C12H19ClN2O2
- Key Structural Features:
- A 2-chloro ethanone moiety
- A piperidin-1-yl substituent at the ethanone carbonyl
- A pyrrolidine-1-carbonyl substituent attached to the piperidine ring
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 2-chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one typically involves the formation of amide bonds and chlorination steps on ethanone derivatives. The synthetic route can be broken down into key stages:
Specific Synthetic Routes and Conditions
While no direct literature reports on this exact compound's synthesis were found, related patent literature and chemical databases provide insights into analogous preparation strategies involving similar structural motifs.
Amide Bond Formation
- The pyrrolidine-1-carbonyl fragment is generally introduced via acylation of pyrrolidine with an activated carboxylic acid derivative (e.g., acid chloride or anhydride).
- Typical reagents include pyrrolidine and acid chlorides under basic or neutral conditions, often in solvents like dichloromethane or tetrahydrofuran (THF).
- Reaction temperatures are controlled between 0°C to room temperature to prevent side reactions.
Piperidine Functionalization
- The piperidine nitrogen is acylated by the pyrrolidine-1-carbonyl intermediate, forming the key amide linkage.
- This step may use coupling agents such as carbodiimides (e.g., DCC, EDC) or activated esters to facilitate bond formation.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) or NMR spectroscopy.
Chlorination of Ethanone Moiety
- The 2-chloro ethanone group is introduced by chlorination of the corresponding ethanone precursor.
- Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride are commonly employed.
- The reaction is carried out under anhydrous conditions, often at low temperatures (0–5°C) to control the reactivity and yield.
Research Findings and Optimization Notes
- Selectivity: The chlorination step requires careful control to avoid over-chlorination or side reactions. Using mild chlorinating agents and low temperatures improves selectivity.
- Purity: Column chromatography (silica gel) is effective in purifying the final product, removing unreacted starting materials and side products.
- Solvent Choice: Dichloromethane is preferred for acylation and chlorination steps due to its inertness and ability to dissolve both reactants and products.
- Reaction Monitoring: NMR spectroscopy and mass spectrometry are essential for confirming the formation of the amide bonds and chlorinated ethanone moiety.
- Scale-Up Considerations: The use of coupling agents and chlorinating reagents must be optimized to minimize hazardous byproducts and maximize yield during scale-up.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Expected Outcome |
|---|---|---|---|---|
| 1 | Acylation | Pyrrolidine + acid chloride | 0°C, DCM | Formation of pyrrolidine-1-carbonyl intermediate |
| 2 | Amide coupling | Piperidine derivative + coupling agent (e.g., EDC) | Room temp, DCM/THF | Formation of piperidinyl amide |
| 3 | Chlorination | SOCl2 or PCl5 | 0–5°C, anhydrous DCM | Introduction of 2-chloro ethanone group |
| 4 | Purification | Silica gel chromatography | Ambient | Isolation of pure this compound |
Chemical Reactions Analysis
2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one exhibit potential antidepressant properties. Studies suggest that the piperidine moiety may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to mood enhancement .
Analgesic Properties
The compound's structure suggests potential analgesic effects. The presence of the pyrrolidine and piperidine rings may contribute to interactions with pain receptors, making it a candidate for further exploration in pain management therapies .
Anticancer Research
There is ongoing research into the anticancer properties of similar compounds. The unique scaffold provided by this compound may offer new avenues for designing drugs targeting specific cancer pathways .
Synthesis of Novel Derivatives
The compound serves as a versatile scaffold for synthesizing novel derivatives through various chemical reactions such as acylation and alkylation. This versatility allows researchers to modify the core structure to enhance pharmacological properties or reduce toxicity .
Use in Drug Development
Due to its unique chemical characteristics, it can be utilized in drug development processes, particularly in creating targeted therapies for neurological disorders and chronic pain conditions. The ability to modify its structure makes it an attractive candidate for lead optimization in pharmaceutical research .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the effects of similar piperidine derivatives on serotonin reuptake inhibition. Results indicated that modifications to the piperidine structure could enhance antidepressant activity, suggesting that compounds like this compound might be further evaluated for their therapeutic potential .
Case Study 2: Analgesic Properties
In another investigation focused on pain management, researchers synthesized several derivatives based on the core structure of this compound. Preliminary findings showed significant analgesic effects in animal models, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share the 2-chloro-1-(piperidin/piperazin-1-yl)ethan-1-one scaffold but differ in substituents, leading to distinct physicochemical and biological profiles:
Physicochemical Properties
- Lipophilicity : The main compound (logP ~1.8, estimated) is less lipophilic than pyridinyl derivatives (e.g., ’s compound, logP ~2.3) due to the polar pyrrolidine carbonyl .
- Solubility : The pyrrolidine moiety may improve aqueous solubility compared to purely aromatic analogues (e.g., pyrimidinylphenyl derivatives in ) .
Biological Activity
2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one, with the chemical formula CHClNO and CAS number 1311313-62-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound features a chloro group and a piperidine ring, which are known to influence its interaction with biological targets. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 250.75 g/mol |
| CAS Number | 1311313-62-8 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
The compound's structural components may also confer anticancer properties. Research indicates that piperidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For example, certain piperazine-containing compounds have demonstrated selective inhibition of CDK4/6, which is relevant for cancer therapy . Although direct evidence for the anticancer activity of this compound is not yet established, its potential in this area warrants further investigation.
Study on Pyrrole Derivatives
A study evaluated various pyrrole derivatives for their antibacterial efficacy against Mycobacterium tuberculosis. Among the tested compounds, some exhibited MIC values as low as 5 µM, indicating strong potential as new therapeutic agents . The structural similarities between these derivatives and this compound suggest that this compound could be explored for similar activities.
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of various piperidine derivatives to biological targets. These studies often reveal that modifications in the piperidine ring can significantly enhance binding interactions with target proteins, potentially leading to increased biological activity . Such approaches could be applied to this compound to evaluate its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Preparation : Begin with the functionalization of the piperidine ring. For example, chloroacetylation of 4-(pyrrolidine-1-carbonyl)piperidine using chloroacetyl chloride in dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) .
Coupling Reactions : Attach the pyrrolidine-carbonyl group via nucleophilic substitution or amide bond formation. Microwave-assisted synthesis under phase-transfer catalysis (PTC) can enhance reaction efficiency and yield .
Purification : Use column chromatography or recrystallization for intermediate steps, followed by HPLC for final purity validation .
Key Reagents : Chloroacetyl chloride, piperidine derivatives, and coupling agents like KI in DMF .
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- Spectroscopy : Employ ¹H/¹³C NMR to confirm the presence of the chloroethanone group (δ ~4.0–4.5 ppm for CH₂Cl) and pyrrolidine carbonyl (δ ~170–175 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve the 3D conformation to analyze interactions with biological targets (e.g., receptor binding pockets), as demonstrated in structural studies of similar piperidine derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. What are the standard protocols for evaluating its stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solubility Profiling : Test in DMSO, aqueous buffers, and ethanol using UV-Vis spectroscopy to determine optimal storage conditions.
- Hydrolytic Stability : Monitor degradation in acidic/basic conditions (e.g., 6 N HCl reflux) via HPLC .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with receptors (e.g., RAR-related orphan receptors). Structural data from X-ray crystallography (e.g., PDB entries) can guide docking poses .
- MD Simulations : Perform 100-ns simulations in GROMACS to analyze conformational stability and ligand-receptor interactions .
- SAR Studies : Compare with analogs (e.g., replacing pyrrolidine with morpholine) to identify critical substituents for activity .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements in triplicate).
- Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .
- Metabolite Analysis : Identify degradation products via LC-MS that may interfere with activity .
Q. What strategies improve yield in scaled-up synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors for chloroacetylation steps to reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
